1-(2-Benzofuryl)-2,2-dibromoethanone
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Overview
Description
1-(2-Benzofuryl)-2,2-dibromoethanone is an organic compound that features a benzofuran ring substituted with a dibromoethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Benzofuryl)-2,2-dibromoethanone can be synthesized through the bromination of 2-acetylbenzofuran. The reaction typically involves the use of bromine in solvents such as dioxane/ether or carbon disulfide, resulting in the formation of the desired dibromoethanone derivative . Another method involves the bromination of 2-acetyl-5-chloro-3-methylbenzofuran with bromine in acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzofuryl)-2,2-dibromoethanone undergoes various chemical reactions, including:
Reduction: Hydrogenation with sodium borohydride in methanol yields 1-(2-benzofuryl)-2-bromo-1-hydroxyethane.
Substitution: Reaction with sodium acetate produces 2-acetoxyacetylbenzofuran.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate, aromatic amines.
Major Products:
Reduction: 1-(2-benzofuryl)-2-bromo-1-hydroxyethane.
Substitution: 2-acetoxyacetylbenzofuran, N-arylaminoacetyl derivatives.
Scientific Research Applications
1-(2-Benzofuryl)-2,2-dibromoethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives have shown potential in anticancer research.
Material Science: It is used in the development of light-emitting materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-Benzofuryl)-2,2-dibromoethanone involves its reactivity towards nucleophiles due to the presence of the dibromoethanone group. This reactivity allows it to participate in various substitution and addition reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromoacetylbenzofuran: Shares similar reactivity and synthetic applications.
Benzofuran Derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antiviral properties.
Uniqueness: 1-(2-Benzofuryl)-2,2-dibromoethanone is unique due to its dibromoethanone group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1262772-95-1 |
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Molecular Formula |
C10H6Br2O2 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2,2-dibromoethanone |
InChI |
InChI=1S/C10H6Br2O2/c11-10(12)9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10H |
InChI Key |
CCOFPSORMZRGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(Br)Br |
Origin of Product |
United States |
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